molecular formula C7H6N2O B1316758 Pyrazolo[1,5-a]pyridin-6-ol CAS No. 184473-24-3

Pyrazolo[1,5-a]pyridin-6-ol

Cat. No. B1316758
CAS RN: 184473-24-3
M. Wt: 134.14 g/mol
InChI Key: AUNMXGKVJSSDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-a]pyridin-6-ol is a heterocyclic compound containing two nitrogen atoms and an oxygen atom in its pyridine and pyrazole rings, respectively . It has diverse applications in the fields of medicinal chemistry, materials science, and catalysis.


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in the literature . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyridin-6-ol consists of a pyrazole ring fused with a pyridine ring . The exact structure can be determined using techniques such as NMR and HPLC .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridin-6-ol can undergo various chemical reactions. For instance, it can participate in cycloaddition reactions with pyridine N-imine . More research is needed to fully understand the range of chemical reactions this compound can undergo .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridin-6-ol has a molecular weight of 134.14 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .

Scientific Research Applications

Synthesis and Properties of Pyrazoles

Pyrazole-containing compounds, including Pyrazolo[1,5-a]pyridin-6-ol, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They are highly desirable for synthesizing structurally diverse pyrazole derivatives .

Optical Applications

Pyrazolo[1,5-a]pyridin-6-ol has been identified as a strategic compound for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties . They allow good solid-state emission intensities, making them suitable for designing solid-state emitters .

Viral Research

Pyrazolo[1,5-a]pyridin-6-ol has gained significant interest due to its potential role in researching viruses. Studies suggest it might interfere with viral replication. One particular area of interest has been its investigation in the context of SARS-CoV-2, the virus responsible for COVID-19.

Fluorescent Molecules

Fluorescent molecules are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials. Pyrazolo[1,5-a]pyridin-6-ol has been identified as a strategic compound for these applications .

Synthesis of Other Fused Rings

Pyrazolo[1,5-a]pyridin-6-ol can be used to synthesize other fused rings . This strategy delivers the 1,2-diamine system, which could be used to synthesize other fused rings .

Biological Interactions

Fluorogenic heterocyclic compounds, including Pyrazolo[1,5-a]pyridin-6-ol, have been a major focus of research related to materials science and biological interactions . They display advantages over hydrocarbon-based fluorophores such as synthetic access methodologies that allow structural diversity, heteroatoms that make them potential chelating agents for ions, and better solubility in green solvents .

Safety and Hazards

Safety data sheets suggest that Pyrazolo[1,5-a]pyridin-6-ol should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Pyrazolo[1,5-a]pyridin-6-ol and its derivatives have shown promise in various fields, particularly in medicinal chemistry . Future research could focus on further exploring its anticancer potential and enzymatic inhibitory activity . Additionally, more studies are needed to fully understand its synthesis, chemical reactions, and mechanism of action .

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-2-1-6-3-4-8-9(6)5-7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNMXGKVJSSDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridin-6-ol

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